molecular formula C7H15NO B017955 2-Piperidineethanol CAS No. 1484-84-0

2-Piperidineethanol

Cat. No.: B017955
CAS No.: 1484-84-0
M. Wt: 129.2 g/mol
InChI Key: PTHDBHDZSMGHKF-UHFFFAOYSA-N
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Description

2-Piperidineethanol, also known as 2-(2-Hydroxyethyl)piperidine, is a chiral piperidine derivative. It is characterized by the presence of a piperidine ring substituted with a hydroxyethyl group at the second position. This compound is notable for its versatility in organic synthesis, particularly in the preparation of various natural and synthetic compounds .

Scientific Research Applications

2-Piperidineethanol is widely used in scientific research due to its versatility:

Safety and Hazards

2-Piperidineethanol is classified as Acute Tox. 4 for oral, dermal, and inhalation toxicity. It is also classified as Skin Corr. 1B, meaning it causes severe skin burns, and Eye Dam. 1, meaning it causes serious eye damage . It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Piperidineethanol can be synthesized through the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. This process typically involves the use of a hydrogenation catalyst, such as ruthenium or palladium, supported on a heterogeneous medium. The reaction is conducted under controlled temperature conditions to minimize the formation of byproducts .

Industrial Production Methods

On an industrial scale, this compound is produced by catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. The process is optimized to achieve high yields and selectivity while minimizing the formation of N-methylated byproducts .

Chemical Reactions Analysis

Types of Reactions

2-Piperidineethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)piperidine
  • 2-Piperidinemethanol
  • 2-Pyridineethanol
  • 3-Piperidinemethanol
  • 4-Piperidinemethanol

Uniqueness

2-Piperidineethanol is unique due to its chiral nature and the presence of both a piperidine ring and a hydroxyethyl group. This combination makes it a versatile intermediate in organic synthesis, particularly in the preparation of enantioselective compounds .

Properties

IUPAC Name

2-piperidin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHDBHDZSMGHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044837
Record name 2-Piperidineethanol
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1484-84-0
Record name 2-Piperidineethanol
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Record name 2-(Piperidin-2-yl)ethanol
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Record name 2-PIPERIDINEETHANOL
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Record name 2-Piperidineethanol
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Record name 2-Piperidineethanol
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Record name 2-piperidin-2-ylethanol
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Record name 2-(PIPERIDIN-2-YL)ETHANOL
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Synthesis routes and methods I

Procedure details

Piperidine-2-ethanol (127 g, 980 mmol) in 95% EtOH (260 mL) was added to (S)-(+)-camphorsulfonic acid (228.7 g, 1.0 eq.) in 95% EtOH (150 mL) and the resulting solution was warmed to reflux. To the warm solution was added Et2O (600 mL) and the solution cooled to room temperature and let stand 3 days. The resulting crystals were filtered and dried in vacuo (25 g): mp 173–173° C. (lit. 168° C.). The salt was then dissolved in NaOH (3M, 100 mL) and stirred 2 hours and the resulting solution was extracted with CH2Cl2 (5×100 mL). The combined organics were dried over Na2SO4, filtered, filtered and concentrated under reduced pressure to give (S)-piperidine-2-ethanol (7.8 g) a portion of which was recrystallized from Et2O: mp=69–70° C. (lit. 68–69° C.); [α]D=14.09° (CHCl3, c=0.2).
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
228.7 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thus, a mixture of R and S enantiomers of piperidine-2-ethanol obtained from Acros and used as received (127 g, 980 mmol) was dissolved in 95% EtOH (260 mL). To the aliphatic alcohol solution was added to (S)-(+)-camphorsulfonic acid obtained from Acros (228.7 g, 1.0 eq.) in 95% EtOH (150 mL) and the resulting solution was warmed to reflux. To the warm solution was added Et2O (600 mL) and the solution cooled to room temperature and let stand 3 days. The resulting crystals were filtered and dried in vacuo (25 g): and analyzed by mp 173° C. (lit. 168° C.). The salt was then dissolved in NaOH (3M, 100 mL) and stirred 2 hours and the resulting solution was extracted with CH2Cl2 (5×100 mL). The combined organics were dried over Na2SO4, filtered and concentrated under reduced pressure to give (S)-piperidine-2-ethanol (7.8 g) a portion of which was recrystallized from Et2O: mp=69-70° C. (lit. 68-69° C.); [α]D=14.09° (CHCl3, c=0.2). Overall yield of S-isomer isolated, based on initial weight of starting alcohol was 6.1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aliphatic alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
260 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Low pressure hydrogenations were carried out by charging 250 mL of solvent, 246 g of 2-pyridineethanol, and catalyst into a pressure vessel capable of agitation, agitating the resulting mixture and pressurizing the vessel and its contents to 500 psi with hydrogen. Under constant hydrogen pressure and continued agitation, the reaction mixture was heated to 150° C. until hydrogen uptake ceased. The pressure vessel and its contents were cooled, vented and the catalyst removed with vacuum filtration. Upon distillation of the filtrate, 2-piperidineethanol was obtained and analyzed on two separate gc columns (6′ CW 20M 160° C. and 15M DB-1 80° C.→220° C.@ 16° C./m capillary column) to provide product yield and composition of the distillate. The results are provided in Table I.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidineethanol
Reactant of Route 2
2-Piperidineethanol
Reactant of Route 3
2-Piperidineethanol
Reactant of Route 4
2-Piperidineethanol
Reactant of Route 5
2-Piperidineethanol
Reactant of Route 6
2-Piperidineethanol
Customer
Q & A

Q1: What is the molecular formula and weight of 2-piperidineethanol?

A1: The molecular formula of this compound is C7H15NO, and its molecular weight is 129.20 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While specific spectroscopic data is not extensively detailed in the provided research, studies commonly utilize techniques like FTIR [] and NMR [] to analyze the interactions and reaction products of this compound.

Q3: What is the primary application of this compound currently being researched?

A3: A significant body of research focuses on this compound's potential as an absorbent for carbon dioxide (CO2) capture, particularly in post-combustion capture (PCC) applications [, , , , , , ].

Q4: How does this compound compare to other amines used for CO2 capture?

A4: Research suggests that this compound, in combination with sulfolane, exhibits promising CO2 absorption capacity, even at high temperatures []. Studies comparing it to other amines like monoethanolamine (MEA), diethanolamine (DEA), and methyldiethanolamine (MDEA) highlight its advantages and disadvantages in terms of absorption capacity, regeneration temperature, and kinetic behavior [, , , ].

Q5: What is unique about the CO2 absorption mechanism of this compound?

A5: Unlike some other amines, this compound does not form carbamates when reacting with CO2. This is likely due to strong intramolecular hydrogen bonding []. Instead, it primarily forms bicarbonates, which can be advantageous for energy-efficient regeneration processes [].

Q6: Are there any studies on the performance of this compound in blended solutions for CO2 capture?

A6: Yes, researchers have investigated the density, viscosity, and CO2 absorption capacity of aqueous blends containing this compound with other amines, such as DEA, MDEA, and piperazine, as well as with solvents like sulfolane and N-methylpyrrolidone [, , , , , , ].

Q7: What are the limitations of using this compound for CO2 capture?

A7: While promising, research on this compound for CO2 capture is still ongoing. Some studies suggest its reaction rate with CO2 is slower compared to certain primary amines []. Further research is needed to optimize its absorption capacity, kinetics, and long-term performance in industrial settings.

Q8: What are some important physicochemical properties of this compound relevant to its applications?

A8: Studies have investigated various physicochemical properties of this compound and its aqueous solutions, including density, viscosity, dissociation constant, heat capacity, and diffusion coefficients [, , , , , , , , ]. These properties are crucial for understanding its behavior in solution and for designing and optimizing processes like CO2 absorption.

Q9: Have there been any attempts to model the behavior of this compound in solutions?

A9: Yes, researchers have used thermodynamic models like the UNIQUAC model and the Clegg–Pitzer equation to correlate and predict the solubility of CO2 and H2S in aqueous solutions containing this compound [, ]. Furthermore, the Redlich–Kister equation has been employed to model various physicochemical properties of this compound solutions, such as density, viscosity, and excess molar volume [, , , , ].

Q10: Beyond CO2 capture, are there other applications of this compound?

A10: While CO2 capture is a primary focus, this compound has been explored in other research contexts. It has been investigated as a chiral auxiliary in asymmetric synthesis, particularly in the enantioselective synthesis of alcohols []. Additionally, derivatives of this compound have been studied for their potential pharmaceutical applications, including their effects on platelet function [, , , ].

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